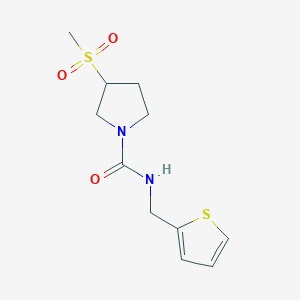

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

描述

3-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a methylsulfonyl substituent at the pyrrolidine C3 position and a thiophen-2-ylmethyl group attached to the carboxamide nitrogen.

属性

IUPAC Name |

3-methylsulfonyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S2/c1-18(15,16)10-4-5-13(8-10)11(14)12-7-9-3-2-6-17-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFYXFSFVIHYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the methylsulfonyl group through sulfonylation reactions. The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

化学反应分析

Types of Reactions

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or modify the thiophen-2-ylmethyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrolidine ring or the thiophen-2-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

科学研究应用

3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to the pyrrolidine ring, carboxamide substituents, or sulfonyl groups. Key comparisons include:

Key Observations :

- Methylsulfonyl vs. In contrast, the trifluoroethyl group in the patented analogue () introduces steric bulk and fluorophilicity, which may enhance blood-brain barrier penetration .

- Thiophen-2-ylmethyl vs. Morpholinopyridine: The thiophene moiety contributes to π-π stacking interactions, whereas the morpholinopyridine in the patented compound offers both hydrogen-bonding (morpholine) and aromatic stacking (pyridine) capabilities, suggesting divergent target selectivity .

- Carboxamide vs.

Crystallographic and Computational Insights

While direct crystallographic data for 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide are absent in the provided evidence, analogous compounds (e.g., N-phenylpyrrolidine-1-carbothioamide) have been structurally resolved using SHELX and WinGX software . These tools enable precise determination of bond lengths, angles, and conformational flexibility—critical for understanding how substituents like methylsulfonyl or thiophene influence molecular packing and stability.

Research Findings and Implications

- Synthetic Accessibility: The methylsulfonyl and thiophen-2-ylmethyl groups are synthetically tractable, allowing for modular derivatization. This contrasts with the morpholinopyridine analogue, which requires multi-step synthesis due to its complex heterocyclic core .

- Biological Relevance : While the patent () emphasizes solid-state forms of its compound for enhanced stability, the target compound’s methylsulfonyl group may confer advantages in aqueous solubility, a critical factor in oral drug delivery.

- Unresolved Questions : The absence of direct pharmacological data for 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide highlights the need for targeted studies comparing its efficacy, toxicity, and metabolic profile against its analogues.

生物活性

3-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with substituents that include a methylsulfonyl group and a thiophen-2-ylmethyl moiety. The synthesis typically involves multi-step processes that include cyclization and sulfonylation reactions. Common methods employ bases like sodium hydride in solvents such as dimethylformamide (DMF) to facilitate the formation of the pyrrolidine structure and subsequent modifications .

The biological activity of 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl groups can engage in strong interactions with active sites, while the thiophene ring may participate in π-π stacking interactions, enhancing binding affinity and specificity .

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine have shown inhibition of FLT3 and CDK kinases, which are critical in the proliferation of cancer cells. These findings suggest that this compound could be developed further for therapeutic use in cancers such as acute myeloid leukemia (AML) .

Antimicrobial Activity

Research has also suggested potential antimicrobial properties for compounds with similar structures. The unique functional groups present in 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine may confer activity against various bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent .

Case Studies

Several studies have explored the biological implications of similar compounds:

- FLT3 Inhibition : A study on related pyrrolidine derivatives demonstrated potent inhibitory activity against FLT3, suggesting that modifications to the pyrrolidine structure can enhance anticancer efficacy .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of methylsulfonyl-containing compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。